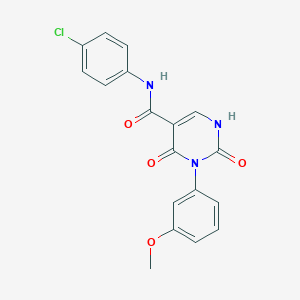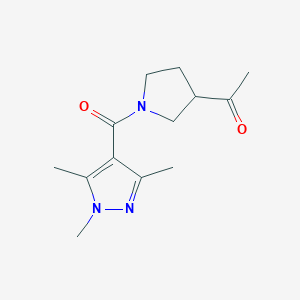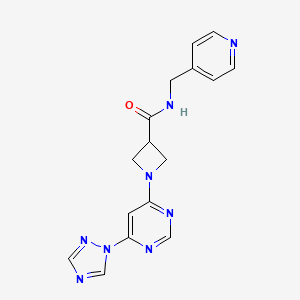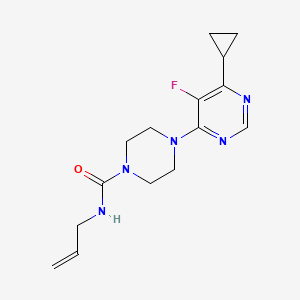
Chembl4531709
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
This would involve a detailed look at how the compound is synthesized. It would include the reactants used, the conditions required, and the yield of the product .Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its atomic composition, bond types and lengths, molecular geometry, and any notable structural features .Chemical Reactions Analysis
This would involve a discussion of the chemical reactions the compound is known to undergo, including the reactants, products, and conditions of each reaction .Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, reactivity, and any other relevant properties .Scientific Research Applications
Overview of ChEMBL Database
ChEMBL is a prominent large-scale bioactivity database that plays a crucial role in the scientific research community. It curates and stores standardized bioactivity, molecule, target, and drug data extracted from various sources, including the primary medicinal chemistry literature. The database is instrumental in supporting a wide range of chemical biology and drug discovery research problems by providing access to millions of bioactivity measurements for numerous compounds and protein targets. Access to ChEMBL data is facilitated through a web-based interface, RDF distribution, data downloads, and RESTful web services, ensuring that researchers can easily integrate ChEMBL's valuable data into their workflows (Gaulton et al., 2016).
ChEMBL's Contribution to Drug Discovery
ChEMBL's comprehensive collection of binding, functional, and ADMET information for a vast array of drug-like bioactive compounds significantly impacts drug discovery. The database's meticulous curation from the primary literature and standardization efforts enhance the quality and utility of its data for various research purposes. By encompassing over 5.4 million bioactivity measurements, ChEMBL facilitates the identification of chemical scaffolds active against specific targets, aiding the drug discovery process and the development of new therapeutic agents (Gaulton et al., 2011).
Enhancements in ChEMBL Web Services
The ChEMBL web services represent a significant advancement in streamlining access to drug discovery data. By exposing a broader range of data from the underlying database and introducing new functionalities, the web services enable the construction of applications and data processing workflows relevant to drug discovery and chemical biology. This enhancement ensures that the scientific community can leverage ChEMBL's rich dataset more efficiently for research and development (Davies et al., 2015).
Broadening Applicability through Crop Protection Data
In an effort to extend the applicability of ChEMBL beyond human health research, the database now includes an extensive dataset of bioactivity data for compounds relevant to crop protection. This initiative opens new avenues for utilizing ChEMBL's resources in agriculture, enabling researchers to explore the activity of chemical scaffolds against targets of interest in crop protection and pest management. Such cross-domain applicability underscores ChEMBL's role in facilitating diverse scientific inquiries and innovations (Gaulton et al., 2015).
ChEMBL's Impact on Cheminformatics and Data Curation
ChEMBL not only serves as a repository of chemogenomics data but also contributes to the field of cheminformatics by providing a framework for data curation and standardization. The development of a chemical structure curation pipeline using RDKit exemplifies ChEMBL's commitment to ensuring the accuracy and reliability of its chemical data. This pipeline is crucial for maintaining the integrity of nearly 2 million compounds in the database, highlighting ChEMBL's pivotal role in supporting computational chemistry and drug discovery research through high-quality data curation (Bento et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N6O5/c1-32-16-5-2-14(3-6-16)17-11-18-22-26-29(23(31)27(22)8-9-28(18)25-17)12-21(30)24-15-4-7-19-20(10-15)34-13-33-19/h2-11H,12-13H2,1H3,(H,24,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIVSCPLJYJQBLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C=CN4C(=NN(C4=O)CC(=O)NC5=CC6=C(C=C5)OCO6)C3=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N6O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]benzamide](/img/structure/B2655079.png)

![Tert-butyl 6-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/no-structure.png)
![N-(3,4-difluorophenyl)-2-[(3-fluorophenyl)methylsulfanyl]quinazolin-4-amine](/img/structure/B2655088.png)

![11-(hexadecylamino)-2,3-dihydro-1H-benzo[4,5]imidazo[1,2-a]cyclopenta[d]pyridine-4-carbonitrile](/img/structure/B2655090.png)
![1,4-Dioxaspiro[5.5]undecane-9-carboxylic acid](/img/structure/B2655091.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-cyclopentylpiperidin-4-yl)methyl)urea](/img/structure/B2655092.png)


![ethyl 2-[[2-[5-(2-chlorophenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2655096.png)


